molecular formula C26H25ClN4O3S B11988634 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11988634
M. Wt: 509.0 g/mol
InChI Key: IYEYXKYOICDYJH-STBIYBPSSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde to form the benzimidazole core.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the thioether linkage.

    Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the acetohydrazide intermediate.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Used in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
  • **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2,3-dimethoxyphenyl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl and 3,4-dimethoxyphenyl groups contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C26H25ClN4O3S

Molecular Weight

509.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H25ClN4O3S/c1-17(18-12-13-23(33-2)24(14-18)34-3)29-30-25(32)16-35-26-28-21-10-6-7-11-22(21)31(26)15-19-8-4-5-9-20(19)27/h4-14H,15-16H2,1-3H3,(H,30,32)/b29-17+

InChI Key

IYEYXKYOICDYJH-STBIYBPSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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